molecular formula C13H10F2O2 B6379708 4-(2,5-Difluorophenyl)-2-methoxyphenol CAS No. 1261890-66-7

4-(2,5-Difluorophenyl)-2-methoxyphenol

Cat. No.: B6379708
CAS No.: 1261890-66-7
M. Wt: 236.21 g/mol
InChI Key: DYJLWYXKLOCRNB-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)-2-methoxyphenol is a substituted phenolic compound featuring a 2,5-difluorophenyl group at the 4-position of the benzene ring and a methoxy (-OCH₃) group at the 2-position of the phenol. This structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group, creating unique electronic and steric properties.

Properties

IUPAC Name

4-(2,5-difluorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-13-6-8(2-5-12(13)16)10-7-9(14)3-4-11(10)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJLWYXKLOCRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685536
Record name 2',5'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-66-7
Record name 2',5'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluorophenyl)-2-methoxyphenol typically involves the reaction of 2,5-difluorophenol with methoxybenzene under specific conditions. One common method is the electrophilic aromatic substitution reaction, where the methoxy group is introduced to the phenol ring in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Difluorophenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: NaBH4 in methanol at low temperatures.

    Substitution: NaOCH3 in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-(2,5-Difluorophenyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms can enhance the compound’s bioavailability and metabolic stability.

    Medicine: Explored as a potential lead compound in drug discovery programs. Its structural features are conducive to binding with various biological targets, making it a candidate for further pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which 4-(2,5-Difluorophenyl)-2-methoxyphenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity could involve the induction of apoptosis through the activation of caspase enzymes. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby increasing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds are structurally related to 4-(2,5-difluorophenyl)-2-methoxyphenol but differ in substituent positions or functional groups:

Compound Name Molecular Formula Substituent Positions Key Functional Groups CAS Number
This compound C₁₃H₁₀F₂O₂ 2,5-diF on phenyl; 2-OCH₃ Phenol, Methoxy Not provided
5-(3,5-Difluorophenyl)-2-methoxyphenol C₁₃H₁₀F₂O₂ 3,5-diF on phenyl; 2-OCH₃ Phenol, Methoxy 918629-67-1
2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile C₁₁H₆F₂N₂S 2,5-diF on phenyl; thiazole Thiazole, Acetonitrile 730951-46-9
Key Observations:

Substituent Position Effects: The 2,5-difluorophenyl group in the target compound versus the 3,5-difluorophenyl group in 5-(3,5-difluorophenyl)-2-methoxyphenol alters electronic distribution. The methoxy group at the 2-position in both phenolic compounds stabilizes the hydroxyl group via intramolecular hydrogen bonding, affecting solubility and acidity.

The acetonitrile group (-CN) adds electrophilic character, making it reactive in nucleophilic addition reactions, unlike the phenolic analogs.

Physicochemical and Reactivity Comparisons

  • Acidity: The phenol group in both methoxyphenol derivatives is less acidic than unsubstituted phenol due to electron donation from the methoxy group. However, fluorine’s electron-withdrawing effect partially counteracts this, creating a pKa likely between 8–10.
  • Solubility: The thiazole-acetonitrile compound is expected to have lower water solubility due to its non-polar thiazole and nitrile groups, whereas the methoxyphenols may exhibit moderate solubility in polar organic solvents.
  • Thermal Stability: Thiazole rings generally enhance thermal stability compared to simple phenolic systems, as seen in similar agrochemical intermediates .

Notes and Limitations

Comparisons are based on structural analogs, and experimental validation is recommended.

Data on biological activity or synthetic routes are absent in the evidence; further literature review is required for comprehensive analysis.

Contradictions in substituent effects (e.g., electron-withdrawing vs. donating groups) highlight the need for computational modeling (e.g., DFT) to predict reactivity accurately.

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